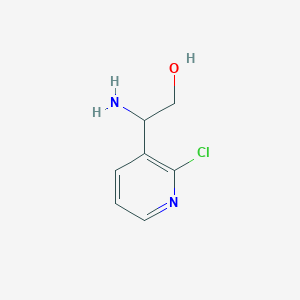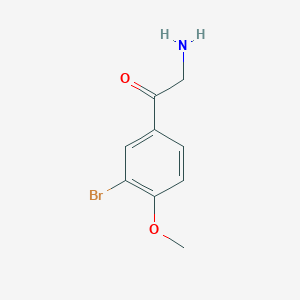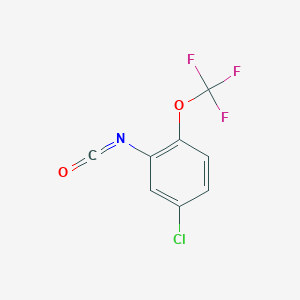
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2. It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-nitro-1-(trifluoromethoxy)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The process involves the following steps:
Nitration: The starting material, 4-chloro-1-(trifluoromethoxy)benzene, is nitrated to form 4-chloro-2-nitro-1-(trifluoromethoxy)benzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-chloro-2-amino-1-(trifluoromethoxy)benzene.
Isocyanation: Finally, the amine group is reacted with phosgene to form the isocyanate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are strictly followed due to the hazardous nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Other Derivatives: Depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene: Similar structure but with different positional isomerism.
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is unique due to the presence of both the isocyanate and trifluoromethoxy groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .
Propriétés
Formule moléculaire |
C8H3ClF3NO2 |
|---|---|
Poids moléculaire |
237.56 g/mol |
Nom IUPAC |
4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |
Clé InChI |
CRFWZCXOLOSXFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N=C=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




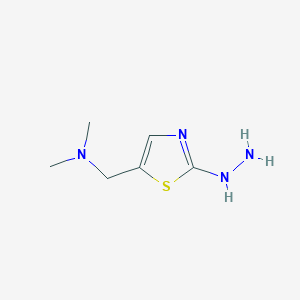
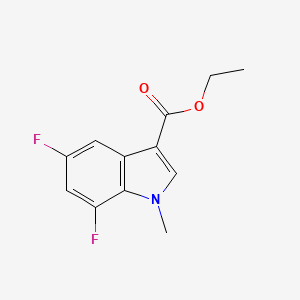
![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)

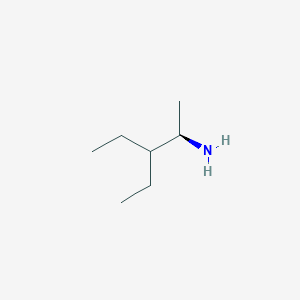
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)

